molecular formula C15H18FNO3 B2415790 Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate CAS No. 310454-55-8

Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate

Cat. No. B2415790
CAS RN: 310454-55-8
M. Wt: 279.311
InChI Key: SRKXFJVRNPZOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate” is a chemical compound with the molecular formula C15H18FNO3 . It’s used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of “Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate” involves the reaction of ethyl nipecotate with 4-fluorobenzoyl chloride in the presence of triethylamine in dichloromethane at 20°C . The reaction is stirred for 2 hours at room temperature, after which the solvent is removed and the residue is treated with water and ethyl acetate .

Scientific Research Applications

Antitubercular Activity

Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate, and related compounds, have shown promise as antituberculosis agents. For instance, a study by Jeankumar et al. (2013) synthesized a series of related compounds and found one (14) to be effective against Mycobacterium tuberculosis with good in vitro activity and low cytotoxicity.

Mimicking Ergot Alkaloids and Synthetic Piperidine Drugs

Research by Branden et al. (1992) explored the synthesis of 2,5-substituted piperidines from ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate, which is structurally related to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate. These compounds are pharmacologically interesting, suggesting potential medical applications.

Platelet Aggregation Inhibitory Activity

A study conducted by Hayashi et al. (1998) found that ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate exhibited potent inhibition of human platelet aggregation. This suggests its potential as an antithrombotic treatment.

Antibacterial and Antifungal Properties

Research on ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate by Shafi et al. (2021) demonstrated good antibacterial and antifungal activities, indicating its potential use in combating infectious diseases.

Anticancer Agents

A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. Some compounds showed strong anticancer activity, underscoring the potential of such structures in cancer treatment.

Spectroscopy for Structural Analysis

Research focusing on the NMR spectroscopy of N‐[(benzo‐ or heterocycloalkyl)methyl or ethyl]‐4‐(p‐fluorobenzoyl)piperidines, including compounds similar to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate, provided valuable insights into their structure and properties (Masaguer & Raviña, 1998).

Metabolite Identification

Research on the metabolism of YM758, a novel inhibitor of the If current channel, identified metabolites structurally related to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate. This study offers insights into drug metabolism and excretion mechanisms (Umehara et al., 2009).

5-HT2 Receptor Antagonist Activity

A study by Watanabe et al. (1992) synthesized compounds with a 4-(4-fluorobenzoyl)piperidine group, displaying potent 5-HT2 antagonist activity, suggesting their potential use in treating conditions like depression.

Antibacterial Study

A study by Khalid et al. (2016) on N-substituted derivatives of a compound structurally related to ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate demonstrated moderate to significant antibacterial activity, indicating potential applications in antimicrobial therapy.

properties

IUPAC Name

ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-2-20-15(19)12-4-3-9-17(10-12)14(18)11-5-7-13(16)8-6-11/h5-8,12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKXFJVRNPZOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (230.9 mg; 1.47 mmol) and commercially available 4-fluorobenzoyl chloride (173 μl; 1.47 mmol). The crude product was distilled at 220° C./0.1 torr, giving ethyl 1-(4-fluorobenzoyl)-3-piperidinecarboxylate (283.4 mg) as a light yellow oil. MS m/z (positive ion) 581 (dimer+Na+; 50), 302 (M+Na+; 100), 280 (MH+; 95), 234 (45), 229 (25), 158 (50), 122.5 (60).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
230.9 mg
Type
reactant
Reaction Step Two
Quantity
173 μL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of Ethyl nipecotate (2 g, 12.72 mmol) in THF (25 ml, 0.5M) was added DIEA (4.79 ml, 27.99 mmol). The reaction mixture was cooled to 0° C. and 4-Fluoro-benzoyl chloride (2.5 g-15.76 mmol) was slowly added. The reaction was to go up to R.T and stirred for 24 h. The solution was concentrated and DCM was added following by HCl 1N. The aqueous phase was separated and organic phase was extracted twice with HCl 1N and twice with water, dried over Na2SO4, filtered and concentrated to afford 1.15 g (33%) of 1-(4-Fluoro-benzoyl)-piperidine-3-carboxylic acid ethyl ester as a colorless oil which can be used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
4.79 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.